3-methyl-N-(piperidin-4-yl)benzamide 3-methyl-N-(piperidin-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16759196
InChI: InChI=1S/C13H18N2O/c1-10-3-2-4-11(9-10)13(16)15-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

3-methyl-N-(piperidin-4-yl)benzamide

CAS No.:

Cat. No.: VC16759196

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-(piperidin-4-yl)benzamide -

Specification

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name 3-methyl-N-piperidin-4-ylbenzamide
Standard InChI InChI=1S/C13H18N2O/c1-10-3-2-4-11(9-10)13(16)15-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3,(H,15,16)
Standard InChI Key HGTATXAWYLEONS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C(=O)NC2CCNCC2

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Topology

The compound's core structure combines a benzamide scaffold (C₆H₅CONH₂) with strategic substitutions:

  • 3-Methyl group: Introduces steric effects that influence molecular conformation and binding pocket interactions

  • Piperidin-4-yl moiety: Provides a nitrogen-containing heterocycle that enhances solubility and enables hydrogen bonding with biological targets

Quantum mechanical calculations predict three stable conformers resulting from rotation about the benzamide-piperidine bond, with energy barriers <2.1 kcal/mol at the B3LYP/6-311++G(d,p) level . This conformational flexibility facilitates adaptation to diverse binding sites while maintaining structural integrity.

Thermodynamic and Solubility Profiles

Experimental data from differential scanning calorimetry (DSC) shows:

PropertyValueMethod
Melting Point189-192°CDSC (10°C/min)
LogP (Octanol/Water)2.34 ± 0.12Shake-flask
Aqueous Solubility (25°C)4.7 mg/mLUSP Equilibrium
pKa (Piperidine N)8.92Potentiometric Titr.

The moderate lipophilicity (LogP 2.34) suggests favorable membrane permeability while retaining sufficient aqueous solubility for biological activity . Protonation of the piperidine nitrogen at physiological pH enhances interactions with anionic binding pockets in enzymatic targets.

Synthetic Methodologies and Optimization

Multistep Synthesis Protocol

The benchmark synthesis route involves three stages with optimized conditions:

Stage 1: Benzoyl Chloride Formation
3-Methylbenzoic acid undergoes chlorination using oxalyl chloride (1.2 eq) in anhydrous DCM at 0°C→RT for 4 hours, yielding 3-methylbenzoyl chloride (98% purity by GC-MS).

Stage 2: Amide Coupling
Piperidin-4-amine (1.05 eq) reacts with 3-methylbenzoyl chloride in THF using N,N-diisopropylethylamine (DIPEA, 2 eq) as base. The reaction achieves 89% conversion after 12 hours at 40°C (monitored by TLC, Rf = 0.45 in ethyl acetate/hexane 1:1).

Stage 3: Crystallization and Purification
Crude product recrystallization from ethanol/water (7:3) produces needle-like crystals suitable for X-ray diffraction analysis. Final purity exceeds 99.5% by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).

Process Scale-Up Challenges

Industrial production faces three primary hurdles:

  • Exothermic Control: The chlorination stage requires precise temperature modulation (-5°C±1°C) to prevent thermal degradation

  • Amine Protection: Unprotected piperidin-4-amine tends to form dimeric byproducts during storage; solution involves nitrogen sparging and stabilizer additives

  • Crystallization Polymorphism: Three crystal forms identified (I, II, III) with Form II showing optimal bioavailability in preclinical models

Recent advances in continuous flow reactors have improved yield consistency from batch-to-batch variation of ±15% to ±3.2% across 50 production cycles .

EnzymeIC₅₀ (μM)MechanismTherapeutic Implication
Monoacylglycerol Lipase3.2Competitive InhibitionEndocannabinoid Regulation
HDAC67.8Allosteric ModulationOncological Applications
CYP2D69.1Non-competitiveDrug-Drug Interaction Caution

The compound exhibits 18-fold selectivity for MAGL over FAAH (IC₅₀ = 57.4 μM), suggesting potential as a neuroinflammatory modulator without endocannabinoid system overactivation .

Cellular Response Profiling

Human glioblastoma (U87-MG) cells treated with 10 μM compound showed:

  • 42% reduction in proliferation (72h, MTT assay)

  • 3.1-fold increase in apoptotic markers (caspase-3/7 activation)

  • Downregulation of PI3K/AKT/mTOR pathway components (Western blot)

Notably, the anti-proliferative effects display strong oxygen tension dependence – 78% efficacy reduction under hypoxic (1% O₂) versus normoxic conditions, suggesting HIF-1α pathway involvement .

Structure-Activity Relationship (SAR) Insights

Comparative analysis with 27 structural analogs identified critical pharmacophoric elements:

Structural ModificationMAGL IC₅₀ ShiftHDAC6 ActivitySolubility Change
Piperidine N-Methylation3.2→28.4 μM7.8→6.1 μM+18%
Benzamide 5-Fluoro Substitution3.2→4.7 μM7.8→9.4 μM-22%
Piperidine Ring Expansion3.2→>100 μM7.8→15.2 μM+9%

The unmodified piperidin-4-yl configuration proves optimal for maintaining potent MAGL inhibition while balancing physicochemical properties. Molecular dynamics simulations reveal the methyl group at C3 creates favorable van der Waals interactions with MAGL's Phe431 residue .

Pharmacokinetic and Toxicological Profile

ADME Properties

Rodent studies (Sprague-Dawley rats, 10 mg/kg IV) demonstrate:

ParameterValueMethod
t₁/₂2.7 ± 0.3 hLC-MS/MS
Vd3.1 L/kgNon-compartmental
CL32 mL/min/kg
Oral Bioavailability61%AUC comparison

Hepatic microsome stability varies significantly across species:

  • Human: 78% remaining after 60 min

  • Rat: 54% remaining

  • Dog: 82% remaining

This interspecies variation necessitates careful preclinical-to-clinical translation strategies .

SpeciesMTD (mg/kg/day)Notable Findings
Mouse150Transient ALT elevation (1.5× ULN)
Rat75CNS stimulation at ≥50 mg/kg
Cynomolgus25QTc prolongation (+12 ms)

The 30-fold difference between efficacious dose (5 mg/kg) and MTD in primates suggests a favorable therapeutic index for further development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator